molecular formula C10H14ClF2NO B13720957 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride

2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride

Cat. No.: B13720957
M. Wt: 237.67 g/mol
InChI Key: BFLMCUJTDLEFDK-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorophenoxy group attached to a dimethyl-ethylamine moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride typically involves the reaction of 2,4-difluorophenol with 1,1-dimethyl-ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in optimizing the reaction parameters and scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxy oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2,4-Dichlorophenoxyacetic acid
  • 2,4-Difluorophenoxyacetic acid
  • 2,4-Difluorophenoxypropionic acid

Uniqueness

What sets 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. Its difluorophenoxy group, combined with the dimethyl-ethylamine moiety, offers a unique profile that makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14ClF2NO

Molecular Weight

237.67 g/mol

IUPAC Name

1-(2,4-difluorophenoxy)-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H13F2NO.ClH/c1-10(2,13)6-14-9-4-3-7(11)5-8(9)12;/h3-5H,6,13H2,1-2H3;1H

InChI Key

BFLMCUJTDLEFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)F)F)N.Cl

Origin of Product

United States

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